molecular formula C23H31NO5S B13741565 benzyl (2S)-2-amino-3-cyclohexylpropanoate;4-methylbenzenesulfonic acid

benzyl (2S)-2-amino-3-cyclohexylpropanoate;4-methylbenzenesulfonic acid

Cat. No.: B13741565
M. Wt: 433.6 g/mol
InChI Key: UBMOHBTVHRTJCL-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2S)-2-amino-3-cyclohexylpropanoate;4-methylbenzenesulfonic acid is a complex organic compound that combines a benzyl group, an amino acid derivative, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2S)-2-amino-3-cyclohexylpropanoate;4-methylbenzenesulfonic acid typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. Common synthetic routes may involve:

    Protection of the amino group: Using a protecting group such as Boc (tert-butoxycarbonyl) to prevent unwanted reactions.

    Formation of the ester bond: Reacting the protected amino acid with benzyl alcohol under acidic conditions to form the ester.

    Cyclohexyl group introduction: Adding the cyclohexyl group through a Grignard reaction or other suitable methods.

    Sulfonation: Introducing the 4-methylbenzenesulfonic acid group through sulfonation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-amino-3-cyclohexylpropanoate;4-methylbenzenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonic acid group under basic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid.

    Reduction: Primary amines.

    Substitution: Sulfonamide derivatives, sulfonate esters.

Scientific Research Applications

Benzyl (2S)-2-amino-3-cyclohexylpropanoate;4-methylbenzenesulfonic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a drug precursor or active pharmaceutical ingredient.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl (2S)-2-amino-3-cyclohexylpropanoate;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical pathways. Detailed studies on its molecular interactions and effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2S)-2-amino-3-phenylpropanoate: Similar structure but with a phenyl group instead of a cyclohexyl group.

    Benzyl (2S)-2-amino-3-cyclohexylpropanoate: Lacks the sulfonic acid group.

    4-Methylbenzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups but different amino acid derivatives.

Uniqueness

Benzyl (2S)-2-amino-3-cyclohexylpropanoate;4-methylbenzenesulfonic acid is unique due to its combination of a benzyl group, a cyclohexyl-substituted amino acid, and a sulfonic acid group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C23H31NO5S

Molecular Weight

433.6 g/mol

IUPAC Name

benzyl (2S)-2-amino-3-cyclohexylpropanoate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C16H23NO2.C7H8O3S/c17-15(11-13-7-3-1-4-8-13)16(18)19-12-14-9-5-2-6-10-14;1-6-2-4-7(5-3-6)11(8,9)10/h2,5-6,9-10,13,15H,1,3-4,7-8,11-12,17H2;2-5H,1H3,(H,8,9,10)/t15-;/m0./s1

InChI Key

UBMOHBTVHRTJCL-RSAXXLAASA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)C[C@@H](C(=O)OCC2=CC=CC=C2)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CCC(CC1)CC(C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.